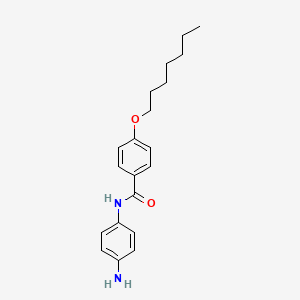
N-(4-Aminophenyl)-4-(heptyloxy)benzamide
Vue d'ensemble
Description
“N-(4-Aminophenyl)-4-(heptyloxy)benzamide” is a compound that contains an amide group (-CONH2), an amine group (-NH2), and a heptyloxy group (-OC7H15). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The heptyloxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide, amine, and heptyloxy groups attached to benzene rings. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The amine and amide groups in this compound could participate in a variety of reactions. For example, the amine group could undergo acylation or alkylation, while the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Applications De Recherche Scientifique
Antioxidant Activity
N-(4-Aminophenyl)-4-(heptyloxy)benzamide derivatives demonstrate potent antioxidant properties by scavenging free radicals. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. For instance, compounds similar to this compound undergo complex, pH-dependent oxidation processes, contributing to their antioxidant effects (Jovanović et al., 2020).
Histone Deacetylase Inhibition
Some derivatives of this compound, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown effectiveness as histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit HDACs at submicromolar concentrations, contributing to their potential as anticancer drugs (Zhou et al., 2008).
Biological Evaluation for Antitumor Activity
A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derivatives of 4-aminophenazone (related to 4-aminophenyl benzamides), have been synthesized and evaluated for their potential biological applications. These compounds exhibit significant potential for binding nucleotide protein targets, making them of interest in medicinal chemistry and antitumor research (Saeed et al., 2015).
Anticonvulsant Properties
Derivatives of 4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide, related to 4-amino-N-(2'-aminophenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds demonstrate superior efficacy compared to traditional anticonvulsants in specific seizure models (Lambert et al., 1995).
Synthesis and Material Application
4-Amino-N-(2'-aminophenyl)benzamide and its derivatives have been explored for their utility in material science. For example, the synthesis of chain-growth polycondensation for well-defined aramide, including block copolymers containing aramide with low polydispersity, utilized derivatives of 4-aminophenyl benzamides (Yokozawa et al., 2002).
Antimicrobial Agents
New series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, similar in structure to this compound, have been synthesized and evaluated for their antimicrobial properties against various microorganisms, indicating a broad spectrum of activity (Ertan et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-4-heptoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-3-4-5-6-15-24-19-13-7-16(8-14-19)20(23)22-18-11-9-17(21)10-12-18/h7-14H,2-6,15,21H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATSXGFPGVFXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1388855.png)
![4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile](/img/structure/B1388857.png)

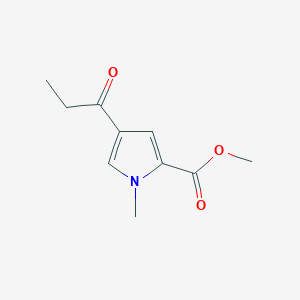
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1388862.png)
![5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1388863.png)
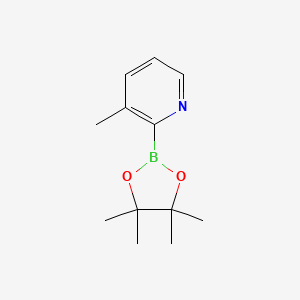


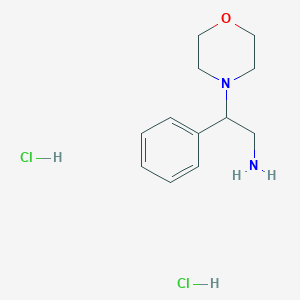
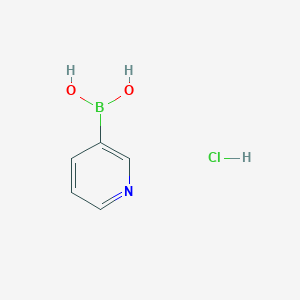

![Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride](/img/structure/B1388875.png)
